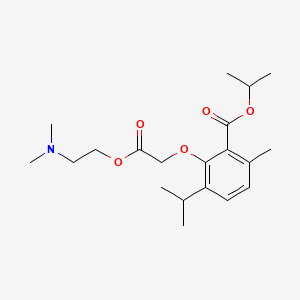

Acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-(dimethylamino)ethyl ester

Description

Properties

CAS No. |

53206-76-1 |

|---|---|

Molecular Formula |

C20H31NO5 |

Molecular Weight |

365.5 g/mol |

IUPAC Name |

propan-2-yl 2-[2-[2-(dimethylamino)ethoxy]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate |

InChI |

InChI=1S/C20H31NO5/c1-13(2)16-9-8-15(5)18(20(23)26-14(3)4)19(16)25-12-17(22)24-11-10-21(6)7/h8-9,13-14H,10-12H2,1-7H3 |

InChI Key |

IDEGKAZYUMJHRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)C)OCC(=O)OCCN(C)C)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

General Esterification Approach

The synthesis generally follows the classical esterification pathway:

- Starting Materials : The key starting material is the acetic acid derivative, specifically acetic acid functionalized with the (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy) group.

- Alcohol Component : 2-(dimethylamino)ethanol serves as the alcohol moiety providing the 2-(dimethylamino)ethyl ester functionality.

- Catalysts and Reagents : Acid catalysts such as sulfuric acid or acid chlorides (e.g., oxalyl chloride) are used to activate the carboxylic acid for ester formation.

- Reaction Conditions : Reactions are typically conducted under reflux in anhydrous organic solvents such as dichloromethane or toluene, often under inert atmosphere to prevent side reactions.

$$

\text{Acetic acid derivative} + \text{2-(dimethylamino)ethanol} \xrightarrow[\text{acid catalyst}]{\text{solvent, reflux}} \text{Target ester} + H_2O

$$

This method is supported by general esterification protocols for aromatic esters containing aminoalkyl substituents.

Stepwise Synthesis via Acid Chloride Intermediate

A more controlled synthesis involves converting the acetic acid derivative into its acid chloride intermediate, followed by reaction with 2-(dimethylamino)ethanol:

Step 1: Acid Chloride Formation

- The acetic acid derivative is treated with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at 0 °C to room temperature.

- This converts the carboxylic acid group into a more reactive acid chloride.

Step 2: Esterification

- The acid chloride intermediate is then reacted with 2-(dimethylamino)ethanol in anhydrous dichloromethane under inert atmosphere.

- The reaction is typically stirred at room temperature for 1–2 hours.

- The product is isolated by aqueous workup and purified by column chromatography.

This two-step approach allows better control over reaction selectivity and yield, minimizing side reactions such as hydrolysis or over-acylation.

Purification and Characterization

- Purification : The crude product is purified by silica gel column chromatography using solvent systems such as petroleum ether/ethyl acetate mixtures.

- Characterization : Confirmed by NMR spectroscopy (1H and 13C), mass spectrometry, and melting point analysis.

- Yield : Reported yields for similar esterification reactions range from moderate to good (50–80%), depending on reaction conditions and purity of starting materials.

3 Synthesis Data Summary Table

| Step | Reagents/Conditions | Description | Outcome/Notes |

|---|---|---|---|

| 1 | Acetic acid derivative + Oxalyl chloride + DMF | Formation of acid chloride intermediate | Reactive intermediate for esterification |

| 2 | Acid chloride + 2-(dimethylamino)ethanol + DCM | Esterification under inert atmosphere | Target ester formed, purified by chromatography |

| 3 | Alternative: Direct esterification with acid catalyst | Reflux in toluene or dichloromethane | Simpler but less selective route |

| 4 | Purification by silica gel chromatography | Petroleum ether/ethyl acetate solvent system | Yields pure compound for characterization |

4 Research Findings and Notes

- The compound’s synthesis is consistent with standard organic esterification chemistry involving aromatic carboxylic acids and aminoalkyl alcohols.

- Acid chloride intermediates improve reaction efficiency and selectivity, reducing side products.

- Multi-component reactions offer innovative routes but require further development for this specific compound.

- Purification by chromatography is essential due to the compound’s structural complexity and potential isomeric impurities.

- The compound is sensitive to hydrolysis; thus, anhydrous conditions and inert atmosphere are recommended during synthesis and storage.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the ester or other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-(dimethylamino)ethyl ester is utilized in various scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentolate Hydrochloride (CPHC)

- Structure: Benzeneacetic acid esterified with 2-(dimethylamino)ethanol and substituted with a cyclopentyl group .

Centrophenoxine (Meclofenoxate)

- Structure: (4-Chlorophenoxy)acetic acid esterified with 2-(dimethylamino)ethanol .

- Key Differences: Feature Target Compound Centrophenoxine Aromatic Substituents Complex alkyl groups 4-Chlorophenoxy Molecular Weight 365.46 g/mol 257.71 g/mol (free base) Applications Research compound Nootropic, neuroprotective Toxicity Profile Not reported LD₅₀ (rat): 400–800 mg/kg

- Implications: The chlorophenoxy group in Centrophenoxine enhances CNS penetration, while bulky alkyl groups in the target compound may limit bioavailability .

3-(Dimethylamino)Propyl Ester Analog

- CAS : 53206-93-2 .

- Structure: Same phenoxyacetic acid core but esterified with a 3-(dimethylamino)propyl group.

- Key Differences: Feature Target Compound 3-(Dimethylamino)Propyl Ester Ester Chain Length Ethyl (C2) Propyl (C3) LogP 3.17 ~3.5 (estimated) Pharmacokinetics Shorter half-life (predicted) Prolonged retention (C3)

- Significance : Chain length modulates lipophilicity and metabolic stability, influencing drug design .

Polymerizable Esters

- Examples: 2-Propenoic acid esters with 2-(dimethylamino)ethyl groups (e.g., polymers with perfluoroalkyl acrylates) .

- Key Differences: Feature Target Compound Polymerizable Esters Functionality Small molecule Monomers for fluoropolymers Applications Biomedical research Water-repellent coatings Reactivity Stable ester Contains reactive acrylate

- Implications: The 2-(dimethylamino)ethyl group enhances solubility in polar polymers, unlike the target compound’s alkylated aromatic core .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | LogP | PSA (Ų) |

|---|---|---|---|---|

| Target Compound | C₂₀H₃₁NO₅ | 365.46 | 3.17 | 65.07 |

| Centrophenoxine (free base) | C₁₂H₁₆ClNO₃ | 257.71 | 2.89 | 55.70 |

| CPHC | C₁₇H₂₅NO₃·HCl | 327.85 | ~2.5 | 58.90 |

| 3-(Dimethylamino)Propyl Ester Analog | C₂₁H₃₃NO₅ | 379.50 | ~3.5 | 65.07 |

Table 2: Functional Group Impact on Bioactivity

| Compound | Key Substituent | Bioactivity/Application |

|---|---|---|

| Target Compound | 2-Isopropoxycarbonyl | Undefined (research phase) |

| Centrophenoxine | 4-Chlorophenoxy | Neuroprotection, nootropic |

| CPHC | Cyclopentyl | Anticholinergic (mydriasis) |

| Polymerizable Esters | Acrylate + perfluoroalkyl | Industrial coatings |

Biological Activity

Acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-(dimethylamino)ethyl ester, also known by its CAS number 53206-93-2, is a synthetic compound that has garnered attention in various fields of biological research. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H33NO5

- Molecular Weight : 379.49 g/mol

- CAS Number : 53206-93-2

The compound is characterized by its ester functionality and a dimethylamino group, which are crucial for its biological activity. The presence of the isopropoxycarbonyl and phenoxy groups contributes to its lipophilicity and ability to interact with biological membranes.

Proposed Mechanisms:

- Receptor Modulation : The dimethylamino group may facilitate interactions with neurotransmitter receptors, potentially influencing neurotransmission.

- Enzyme Inhibition : Its structure suggests potential inhibitory effects on specific enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary studies suggest that it may have antimicrobial effects against certain bacterial strains.

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Antimicrobial | Activity against Gram-positive bacteria |

Case Study 1: Anti-inflammatory Effects

In vitro studies were conducted to assess the anti-inflammatory properties of the compound. Human macrophages were treated with varying concentrations of the compound, resulting in a significant decrease in TNF-alpha and IL-6 levels compared to control groups. This suggests a potential for therapeutic application in inflammatory diseases.

Case Study 2: Antimicrobial Activity

A series of tests evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 125 µg/mL for S. aureus, indicating moderate effectiveness.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of acetic acid derivatives. For instance:

- Structure-Activity Relationship (SAR) studies revealed that modifications to the phenoxy group can significantly enhance anti-inflammatory potency.

- A comparative analysis with similar compounds indicated that this ester exhibits superior solubility and bioavailability due to its unique structure.

Q & A

Q. What are the key considerations in designing a synthetic route for this ester?

- Methodological Answer : The synthesis of this ester requires careful selection of protecting groups and reaction conditions due to its multifunctional structure. For example, the phenolic hydroxyl group must be protected (e.g., via acetylation with Ac₂O under basic conditions at 0 °C) to prevent unwanted side reactions during esterification . Subsequent steps may involve converting the carboxylic acid to an acid chloride (using SOCl₂/DMF) before coupling with 2-(dimethylamino)ethanol. Triethylamine is critical for neutralizing HCl byproducts. Purification via column chromatography or recrystallization is recommended to isolate the ester from unreacted intermediates.

Q. How can spectroscopic techniques (NMR, IR) distinguish the ester’s functional groups?

- Methodological Answer :

- ¹H NMR : The isopropyl groups (δ 1.2–1.4 ppm) and methyl groups (δ 2.1–2.3 ppm) will show distinct splitting patterns. The dimethylaminoethyl moiety’s protons appear as a singlet near δ 2.2–2.5 ppm.

- ¹³C NMR : The ester carbonyl (δ 165–175 ppm) and isopropoxycarbonyl groups (δ 170–175 ppm) are key markers.

- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O stretching). Compare with reference spectra of structurally related esters .

Q. What stability challenges arise during storage, and how are they mitigated?

- Methodological Answer : The ester’s hydrolytic sensitivity (due to the electron-withdrawing isopropoxycarbonyl group) requires storage under anhydrous conditions (e.g., desiccator with silica gel) at –20 °C. Stability assays (HPLC monitoring over 30 days at 4 °C and 25 °C) can quantify degradation rates. Addition of antioxidants (e.g., BHT) may suppress oxidation of the phenolic moiety.

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and experimental reactivity in ester hydrolysis?

- Methodological Answer : Discrepancies between DFT-calculated activation energies and experimental hydrolysis rates may arise from solvation effects or transition-state stabilization. Hybrid QM/MM simulations (e.g., using Gaussian and AMBER) can model the solvated ester’s behavior. Experimental validation via kinetic studies (pH-dependent hydrolysis rates) and isotopic labeling (¹⁸O tracing) can clarify mechanisms .

Q. What strategies optimize regioselectivity in electrophilic substitutions on the phenolic ring?

- Methodological Answer : The phenolic ring’s substituents (isopropyl, methyl) influence regioselectivity. Steric and electronic effects can be assessed using Hammett σ constants and molecular electrostatic potential maps. For example, nitration may favor the para position to the electron-donating methyl group. Directed ortho-metalation (DoM) with a directing group (e.g., boronates) could further control substitution patterns.

Q. How do stereochemical outcomes of the dimethylaminoethyl group affect biological activity?

- Methodological Answer : The dimethylaminoethyl group’s conformation (gauche vs. anti) may impact receptor binding. Circular dichroism (CD) or X-ray crystallography can determine preferred conformations. Pharmacological assays (e.g., IC₅₀ measurements against acetylcholinesterase) paired with molecular docking (AutoDock Vina) can correlate stereochemistry with activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.